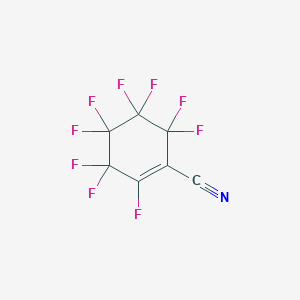
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group attached to a cyclohexene ring. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile typically involves the fluorination of cyclohexene derivatives. One common method is the direct fluorination of cyclohexene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Fluorinated amines or thiols.
Addition: Halogenated cyclohexanes.
Oxidation/Reduction: Amines or carboxylic acids.
Scientific Research Applications
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is largely dependent on its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene-1-carbonitrile
- 2,3,3,4,4,5,5,6,6-Nonafluorocyclohexane-1-carbonitrile
Uniqueness
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is unique due to the specific arrangement of fluorine atoms and the presence of a double bond in the cyclohexene ring. This structure imparts distinct chemical properties, such as increased reactivity in addition reactions and enhanced stability in various chemical environments.
Properties
CAS No. |
90408-45-0 |
|---|---|
Molecular Formula |
C7F9N |
Molecular Weight |
269.07 g/mol |
IUPAC Name |
2,3,3,4,4,5,5,6,6-nonafluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7F9N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12 |
InChI Key |
JKPUXUPVYPYSJO-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















